
4-(4-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one, commonly known as CBO, is a heterocyclic organic compound that belongs to the oxazole family. CBO is a yellow crystalline powder that is soluble in organic solvents and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of CBO is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CBO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. CBO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
CBO has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBO is also soluble in organic solvents, which makes it easy to handle and manipulate. However, CBO has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the laboratory, which can affect the results of experiments. CBO is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of CBO in scientific research. One area of interest is the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. CBO has also shown promise in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Further research is needed to fully understand the mechanism of action of CBO and its potential applications in various fields of science.
Méthodes De Synthèse
CBO can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde with 3-methyl-2-phenyl-2,3-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through a condensation reaction, where the aldehyde group of 4-chlorobenzaldehyde reacts with the carbonyl group of 3-methyl-2-phenyl-2,3-dihydro-1,3-oxazole-5-one to form the CBO molecule. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3-methylphenylacetic acid in the presence of a base catalyst.
Applications De Recherche Scientifique
CBO has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. CBO has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. CBO has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propriétés
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-3-2-4-13(9-11)16-19-15(17(20)21-16)10-12-5-7-14(18)8-6-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOGYZCJRVFDL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-Chlorophenyl)methylidene]-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

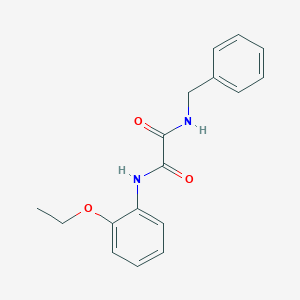
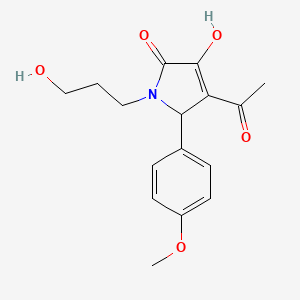
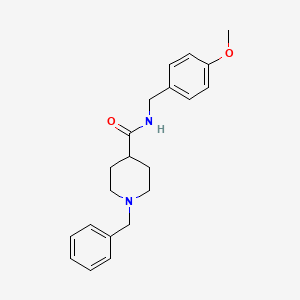
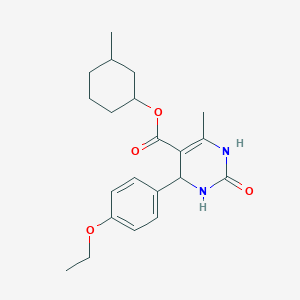

![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)

![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)

![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)
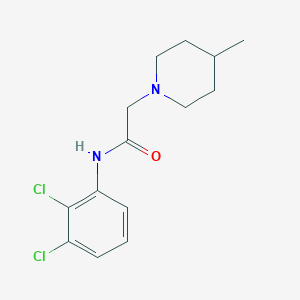
![N-[(4-methylphenyl)sulfonyl]glycyl-N~1~-ethylglycinamide](/img/structure/B5038727.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)